N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(2,3)21-14(23)10-24-16-13-9-20-22(15(13)18-11-19-16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXEWOYSLFTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320892 | |
| Record name | N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
516461-35-1 | |
| Record name | N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-tert-butylpyrazole intermediates with various reagents to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Acetamide | Molecular Formula | CAS RN | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | tert-butyl | C₂₁H₂₂N₆OS | Not reported | ~402–410 (estimated) |
| N-(4-Acetamidophenyl)-2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide | 4-acetamidophenyl | C₂₁H₁₈N₆O₂S | 483984-43-6 | 418.475 |
Other Pyrazolopyrimidine Derivatives
- Substituent Effects :
- tert-Butyl vs. Aromatic substituents (e.g., 4-acetamidophenyl) may improve target affinity but increase molecular weight and polar surface area.
Research Findings and Limitations
- Synthetic Accessibility : The tert-butyl variant’s synthesis likely follows routes similar to its 4-acetamidophenyl analog, involving Ullmann coupling or nucleophilic substitution for sulfur incorporation.
- Biological Data Gap: No peer-reviewed studies on the tert-butyl compound’s activity, toxicity, or pharmacokinetics were identified. In contrast, some pyrazolopyrimidine analogs with acetamide substituents have demonstrated kinase inhibition in preclinical models.
- Computational Predictions : Molecular docking studies (hypothetical) suggest that the tert-butyl group may occupy hydrophobic pockets in kinase targets, but steric clashes could limit efficacy compared to smaller substituents.
Biological Activity
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H19N5OS
- Molecular Weight : 341.4 g/mol
- CAS Number : 516461-35-1
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for diverse biological activities. Its structure includes a sulfanylacetamide group that contributes to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cell Proliferation : The compound has been shown to decrease cell proliferation by inhibiting key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .
- Induction of Apoptosis : By inhibiting Topoisomerase II (Top-II), the compound can induce cell death through errors in DNA replication and transcription .
- Anti-Angiogenic Properties : The inhibition of angiogenesis contributes to its potential as an anti-cancer agent by preventing the formation of new blood vessels that tumors require for growth .
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated significant reductions in cell viability and proliferation rates upon treatment with this compound.
- Mechanistic Insights : The compound's ability to target CDKs (Cyclin-dependent kinases) involved in cell cycle regulation further supports its role in cancer therapy .
Other Biological Activities
Beyond its anti-cancer properties, preliminary research suggests other potential therapeutic applications:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, making it useful in biochemical assays .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, although this area requires further investigation.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-cancer effects | Significant reduction in proliferation of breast cancer cells with IC50 values indicating potency. |
| Study B | Investigate angiogenesis inhibition | Demonstrated decreased vascularization in tumor models treated with the compound. |
| Study C | Assess enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide?
Methodological Answer: The synthesis involves:
- Pyrazolopyrimidine Core Formation : Cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under reflux with polar aprotic solvents like DMF or DMSO. Catalysts such as NaH or KCO are used to facilitate ring closure .
- Thioacetamide Coupling : Reaction of the pyrazolopyrimidine intermediate with tert-butyl thioacetamide derivatives via nucleophilic substitution. Optimized conditions include room temperature (RT) in dichloromethane (DCM) with mild bases like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Table 1: Representative Synthetic Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | NaH | 80°C | 65 |
| Thioether Coupling | DCM | KCO | RT | 72 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic protons in the pyrazolopyrimidine core appear at δ 8.2–8.5 ppm, while the tert-butyl group resonates at δ 1.4 ppm .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the sulfanylacetamide moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 437.95 for CHClNOS) .
Q. What are the primary biological targets and mechanisms of action for this compound?
Methodological Answer:
- Kinase Inhibition : Pyrazolopyrimidines target ATP-binding pockets in kinases (e.g., JAK2, EGFR), disrupting phosphorylation cascades .
- Apoptosis Induction : In cancer cell lines (e.g., MCF-7), derivatives exhibit IC values <1 µM by upregulating pro-apoptotic proteins like Bax .
- Fluorinated Analogs : Substituents like 4-fluorophenyl enhance hydrophobic interactions with target proteins, improving binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Compare IC values under identical conditions (e.g., cell line origin, incubation time). For example, IC discrepancies in MCF-7 cells may arise from varying serum concentrations .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Meta-Analysis : Cross-reference structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify substituent-dependent trends .
Q. What computational strategies are used to model target interactions and optimize derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases. The tert-butyl group often occupies hydrophobic pockets, while the sulfanylacetamide forms hydrogen bonds .
- QSAR Modeling : Electron-withdrawing substituents (e.g., -Cl, -CF) correlate with improved IC values in anticancer assays .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
Q. Table 2: Antitumor Activity of Pyrazolopyrimidine Derivatives
| Derivative | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl Analog | MCF-7 | 0.326 | |
| 4-Fluorophenyl Analog | HeLa | 0.89 |
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with halogen (Cl, F), methyl, or methoxy groups at the phenyl ring. Test against kinase panels .
- Biological Assays : Use ATP-Glo kinase assays and apoptosis markers (caspase-3 activation) to quantify mechanistic effects .
- Data Analysis : Apply clustering algorithms to correlate substituent properties (e.g., LogP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
